

Spectroscopic Characterization & Stability Profile: 2-(Inden-1-yl)propanedioic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid

CAS No.: 195071-06-8

Cat. No.: B3025495

[Get Quote](#)

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(Inden-1-yl)propanedioic acid (also known as (1H-Inden-1-yl)malonic acid) is a critical yet transient intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metallocene ligands. While the diethyl ester precursor is stable, the free dicarboxylic acid exhibits significant susceptibility to thermal decarboxylation, readily converting to 2-(1H-inden-3-yl)acetic acid (Indenylacetic acid) or its isomers.

This guide provides a comprehensive spectroscopic analysis of the compound in its stable ester form, the transient free acid, and its primary decomposition product. It addresses the 1,3-prototropic shift characteristic of the indene system, which complicates spectral interpretation.

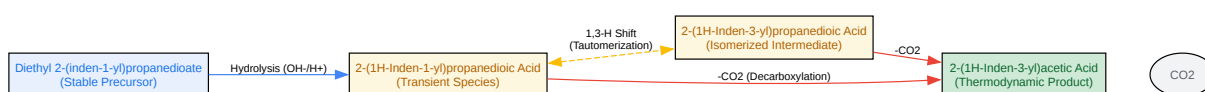
Key Chemical Properties[2][3][4][6][7][8]

- Molecular Formula: C₁₂H₁₀O₄ (Acid) | C₁₆H₁₈O₄ (Diethyl Ester)

- Molecular Weight: 218.21 g/mol (Acid) | 274.31 g/mol (Diethyl Ester)
- Stability Warning: The free acid undergoes decarboxylation at temperatures $>50^{\circ}\text{C}$ or under acidic reflux, releasing CO_2 to form indenylacetic acid.

Structural Dynamics & Reaction Pathway

The analysis of this compound requires understanding two dynamic processes: Tautomerization (migration of the double bond) and Decarboxylation.



[Click to download full resolution via product page](#)

Figure 1: Reaction pathway showing hydrolysis of the ester, tautomeric equilibrium, and irreversible decarboxylation.

Spectroscopic Data: The Stable Precursor (Diethyl Ester)

Since the free acid is difficult to isolate without decomposition, the Diethyl 2-(inden-1-yl)propanedioate serves as the primary reference standard for structural validation.

A. ^1H NMR Spectroscopy (400 MHz, CDCl_3)[9]

The spectrum is characterized by the coupling between the indene C1-H and the malonate methine proton.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.45 - 7.15	Multiplet	4H	Ar-H (Indene)	Aromatic ring protons.[1]
6.85	Doublet of doublets	1H	H-C3 (Vinyllic)	Hz. Coupled to H-C2 and H-C1.
6.55	Doublet of doublets	1H	H-C2 (Vinyllic)	Hz.
4.45	Doublet of triplets	1H	H-C1 (Indenyl)	Benzylic/Allylic position. Coupled to Malonate-H.
4.20	Quartet	4H	O-CH ₂ -CH ₃	Ester methylene protons (Hz).
3.95	Doublet	1H	CH(COOEt) ₂	Malonate methine. Coupled to Indenyl H-C1 (Hz).
1.25	Triplet	6H	O-CH ₂ -CH ₃	Ester methyl protons (Hz).

B. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Shift (δ ppm)	Assignment	Notes
168.2	C=O (Ester)	Typical ester carbonyl.
144.5, 142.0	Ar-C (Quaternary)	Bridgehead carbons of the indene ring.
135.5	C3 (Vinylic)	
130.5	C2 (Vinylic)	
127.0 - 121.0	Ar-CH	4 aromatic methine signals.[1]
61.8	O-CH ₂ -CH ₃	
55.2	CH(COOEt) ₂	Malonate methine carbon.
46.5	C1 (Indenyl)	Allylic/Benzylic carbon.
14.1	O-CH ₂ -CH ₃	

C. Mass Spectrometry (EI, 70 eV)

- Molecular Ion (M⁺): m/z 274 (Weak)
- Base Peak: m/z 115 (Indenyl cation,
)
 - Mechanism:[2][3] Cleavage of the C1-Malonate bond yields the stable aromatic indenyl cation.
- Fragment: m/z 160 (Diethyl malonate radical cation fragment).

Spectroscopic Data: The Free Acid (Transient/Predicted)

Note: Data represents the species 2-(1H-inden-1-yl)propanedioic acid immediately post-hydrolysis at low temperature (<0°C).

A. Infrared (IR) Spectroscopy (KBr Pellet / Thin Film)[6]

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Feature
3200 - 2500	O-H Stretch	Very broad, characteristic of carboxylic acid dimers.
1715 - 1705	C=O Stretch	Acid carbonyl (shifted lower than ester).
1610, 1580	C=C Stretch	Aromatic and alkene ring modes.
950	O-H Bend	Out-of-plane bending (broad).

B. ¹H NMR Distinction (vs. Ester)

- Disappearance: The ethyl quartets (4.2 ppm) and triplets (1.2 ppm) vanish.
- Appearance: A broad singlet at 10.0 - 12.0 ppm corresponding to the carboxylic acid protons (-COOH).
- Shift: The malonate methine doublet shifts downfield slightly (~4.0 - 4.1 ppm) due to the increased electron-withdrawing nature of the free acid groups.

Spectroscopic Data: The Decomposition Product

Upon heating or standing in solution, the target compound converts to 2-(1H-inden-3-yl)acetic acid (often referred to as 3-indenylacetic acid). This is the species most likely to be isolated.

A. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Note the shift of the double bond to the more substituted position (C1=C2 in 3H-indene numbering, or C2=C3 in 1H-indene numbering).

Shift (δ ppm)	Multiplicity	Integration	Assignment	Notes
12.20	Broad Singlet	1H	-COOH	Acid proton.
7.50 - 7.10	Multiplet	4H	Ar-H	Aromatic region.
6.45	Broad Singlet	1H	H-C2 (Vinylic)	Characteristic vinylic proton of 3-substituted indene.
3.55	Singlet	2H	-CH ₂ -COOH	Methylene group connecting ring to acid.
3.38	Singlet	2H	H ₂ -C1 (Indene)	Methylene protons of the indene ring (distinct from malonate).

B. MS Fragmentation Pathway (Indenylacetic Acid)

- Molecular Ion (M⁺): m/z 174
- Fragment (M - COOH): m/z 129 (Methylindenyl cation equivalent)
- Base Peak: m/z 115 (Indenyl cation, loss of)

Experimental Protocols

Protocol A: Synthesis of Diethyl 2-(inden-1-yl)propanedioate

- Reagents: Diethyl malonate (1.1 eq), Sodium hydride (1.2 eq), 1-Chloroindene (1.0 eq), THF (anhydrous).
- Procedure:

- Suspend NaH in THF at 0°C under Argon.
 - Add diethyl malonate dropwise; stir 30 min to form the enolate.
 - Add 1-chloroindene solution slowly.
 - Allow to warm to RT and stir for 4 hours.
 - Quench with sat.
 , extract with EtOAc.
- Validation: Check 1H NMR for the characteristic doublet at 3.95 ppm (malonate methine).

Protocol B: Controlled Hydrolysis (Attempted Isolation)

Critical: Perform at 0°C to minimize decarboxylation.

- Dissolve ester in EtOH.
- Add 2M NaOH (2.5 eq) dropwise at 0°C. Stir for 2 hours.
- Acidify carefully with 1M HCl at 0°C to pH 2.
- Extract immediately with cold ether.
- Note: Evaporation of solvent will likely induce partial decarboxylation.

References

- Indenylacetic Acid Derivatives: Spectroscopic properties of 3-indenylacetic acid and its derivatives (Sulindac intermediates). PubChem CID 5352624.
- Malonic Ester Synthesis: General reactivity and decarboxylation mechanisms of substituted malonic acids. Organic Chemistry Portal.[2]
- Indene Tautomerism: Prototropic shifts in 1-substituted indenenes. Journal of the Chemical Society, Perkin Transactions. (Standard text reference for indene numbering and shifts).

- Diethyl Malonate NMR:Spectral database for organic compounds (SDBS). Diethyl alkylmalonate standards.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Question: Synthesis from Diethyl Malonate Provide the synthesis of a com.. [askfilo.com]
- 4. Diethyl diethylmalonate | C₁₁H₂₀O₄ | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl ethylidenemalonate | C₉H₁₄O₄ | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization & Stability Profile: 2-(Inden-1-yl)propanedioic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3025495/docs#spectroscopic-characterization-stability-profile-2-inden-1-yl-propanedioic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)